

3-Fluorobenzenesulfonyl chloride chemical structure and CAS number

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Compound of Interest

Compound Name: 3-Fluorobenzenesulfonyl chloride

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An In-depth Technical Guide to 3-Fluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **3-Fluorobenzenesulfonyl chloride**, a key reagent in synthetic chemistry, with a particular focus on its application in pharmaceutical development. This document outlines its chemical properties, synthesis, experimental protocols for its use, and critical safety information.

Core Chemical Identity and Properties

3-Fluorobenzenesulfonyl chloride is an organosulfur compound widely utilized as a building block in the synthesis of complex organic molecules. Its chemical structure features a sulfonyl chloride functional group attached to a fluorinated benzene ring. The presence of the electronegative fluorine atom significantly influences the reactivity of the sulfonyl chloride moiety, making it a highly reactive electrophile.

Chemical Structure:

Caption: Chemical Structure of **3-Fluorobenzenesulfonyl Chloride**

The compound's reactivity makes it a versatile intermediate for introducing the 3-fluorobenzenesulfonyl group into various molecules, a common strategy in medicinal chemistry

to modulate pharmacokinetic and pharmacodynamic properties.

Physicochemical and Spectroscopic Data

A summary of key quantitative data for **3-Fluorobenzenesulfonyl chloride** is presented below.

Property	Value	Reference
CAS Number	701-27-9	[1][2][3][4][5]
Molecular Formula	C ₆ H ₄ ClFO ₂ S	[1][2][4]
Molecular Weight	194.61 g/mol	[1][2][3][4][5]
Appearance	Clear colorless to yellow-orange liquid	[1][6]
Boiling Point	231-232 °C (lit.)	[5][6]
Density	1.463 g/mL at 25 °C (lit.)	[5][6][7]
Refractive Index	n _{20/D} 1.529 (lit.)	[5][6][7]
Flash Point	>230 °F (>110 °C)	[7]

Applications in Drug Discovery and Development

3-Fluorobenzenesulfonyl chloride is a crucial intermediate in the synthesis of various pharmaceuticals.[2][4][7] Its primary role is in the formation of sulfonamides, a class of compounds with a broad range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[7]

A notable application is its use as a key starting material in the synthesis of Fexuprazan. Fexuprazan is a novel potassium-competitive acid blocker (P-CAB) for the treatment of acid-related gastrointestinal disorders.[8][9] The incorporation of the 3-fluorobenzenesulfonyl moiety is a critical step in the construction of the final active pharmaceutical ingredient.[8]

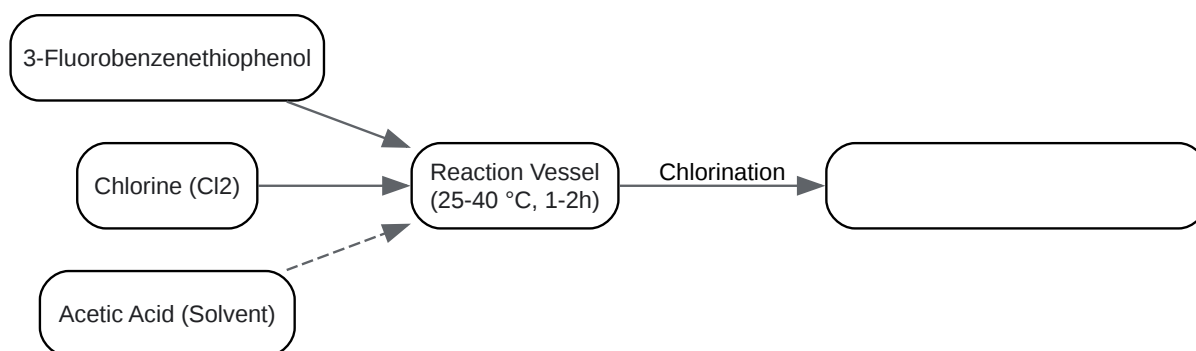
Experimental Protocols

Detailed methodologies for the synthesis of **3-Fluorobenzenesulfonyl chloride** and its subsequent use in sulfonamide formation are provided below.

Protocol 1: Synthesis of 3-Fluorobenzenesulfonyl Chloride

This protocol is adapted from a patented method describing the synthesis from 3-fluorobenzenethiophenol.[2]

Reaction Scheme:



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Caption: Synthesis workflow for **3-Fluorobenzenesulfonyl Chloride**.

Materials:

- 3-Fluorobenzenethiophenol (1.0 eq)
- Chlorine gas (2.0 - 5.0 eq)
- Acetic acid (organic solvent)

Procedure:

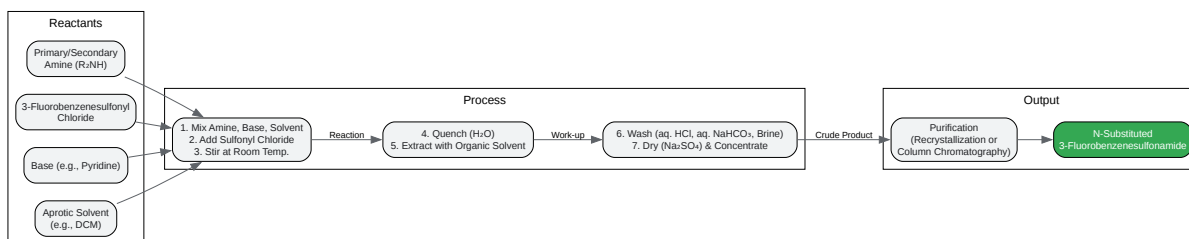
- Dissolve 3-fluorobenzenethiophenol (1.0 eq) in acetic acid (10 parts by mass relative to the thiophenol).[2]
- Heat the solution to the desired reaction temperature (between 25-40 °C).[2]
- Slowly bubble chlorine gas (e.g., 3.0 eq) through the solution.[2]

- Maintain the reaction temperature and continue stirring for 1-2 hours.[2]
- Upon completion, concentrate the organic phase to dryness under reduced pressure.
- Purify the crude product by rectification (distillation) to obtain pure **3-fluorobenzenesulfonyl chloride**. [2]

Yields reported in the literature for this method are typically high, in the range of 70-92%. [2]

Protocol 2: General Synthesis of N-Substituted Sulfonamides

This protocol provides a general workflow for the reaction of **3-Fluorobenzenesulfonyl chloride** with a primary or secondary amine to form a sulfonamide bond. This is a fundamental reaction in the synthesis of many drug candidates.



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Caption: Experimental workflow for general sulfonamide synthesis.

Materials:

- **3-Fluorobenzenesulfonyl chloride** (1.0 eq)
- Primary or secondary amine (1.0 - 1.2 eq)
- Base (e.g., triethylamine, pyridine) (1.1 - 1.5 eq)
- Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Acetonitrile)

Procedure:

- **Preparation:** In a clean, dry flask under an inert atmosphere, dissolve the amine in the anhydrous solvent.
- **Addition of Base:** Add the base to the solution and stir for 5-10 minutes at room temperature.
- **Addition of Sulfonyl Chloride:** Slowly add a solution of **3-Fluorobenzenesulfonyl chloride** (1.0 eq) in the same anhydrous solvent to the reaction mixture, typically dropwise.
- **Reaction Monitoring:** Stir the reaction at room temperature. Monitor the progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., DCM) multiple times.
- **Washing:** Combine the organic layers and wash successively with 1M HCl (if a basic catalyst was used), saturated aqueous sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure.
- **Purification:** Purify the crude product by recrystallization or column chromatography on silica gel to yield the final sulfonamide.

Safety and Handling

3-Fluorobenzenesulfonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.^[1]

- Hazards: Causes severe skin burns and eye damage.[1][5][10] Reacts violently with water, liberating toxic gas (HCl).[1][10]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, goggles, and a face shield.[1][5] Use in a well-ventilated area or under a fume hood.
- Storage: Store in a tightly closed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).[3] Keep away from moisture. Store in a corrosive-resistant container.[11]
- First Aid:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[1][10]
 - Skin: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek urgent medical attention.[1][10]
 - Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek urgent medical attention.[1][10]
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek urgent medical attention.[1][10]
- Spills: Absorb spillage to prevent material damage.[11] Neutralize carefully before disposal.

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.[1][10]

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